1-Methyl-1h-1,2,3-benzotriazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1h-1,2,3-benzotriazol-6-ol is a heterocyclic compound that belongs to the benzotriazole family. This compound is characterized by a triazole ring fused with a benzene ring, with a methyl group and a hydroxyl group attached to the triazole ring. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1h-1,2,3-benzotriazol-6-ol can be synthesized through several methods. One common approach involves the reaction of o-phenylenediamine with sodium nitrite and acetic acid, followed by methylation and hydroxylation steps . The reaction conditions typically involve low temperatures (5–10 °C) and the use of an ultrasonic bath to improve yield and purity .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1h-1,2,3-benzotriazol-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions include various substituted benzotriazoles, which can be further utilized in different applications .
Scientific Research Applications
1-Methyl-1h-1,2,3-benzotriazol-6-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-1h-1,2,3-benzotriazol-6-ol involves its ability to interact with various molecular targets and pathways. The compound can form stable coordination complexes with metal ions, which is crucial for its role as a corrosion inhibitor . In biological systems, it can bind to enzymes and receptors through π–π stacking interactions and hydrogen bonding, leading to its diverse biological activities .
Comparison with Similar Compounds
- 1-Methyl-1h-1,2,3-benzotriazol-4-amine
- 1-Methyl-1h-1,2,3-benzotriazol-5-amine
- 1-Methyl-1h-1,2,3-benzotriazole-4-sulfonyl chloride
Comparison: 1-Methyl-1h-1,2,3-benzotriazol-6-ol is unique due to the presence of the hydroxyl group at the 6th position, which imparts distinct chemical and biological properties. This hydroxyl group enhances its ability to form hydrogen bonds, making it more effective in certain applications compared to its analogs .
Properties
Molecular Formula |
C7H7N3O |
---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
3-methylbenzotriazol-5-ol |
InChI |
InChI=1S/C7H7N3O/c1-10-7-4-5(11)2-3-6(7)8-9-10/h2-4,11H,1H3 |
InChI Key |
PHHXIUTVFRPQHZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)O)N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.